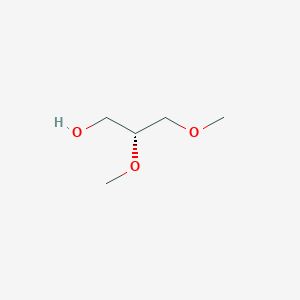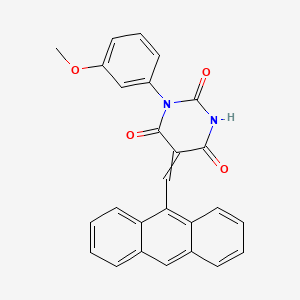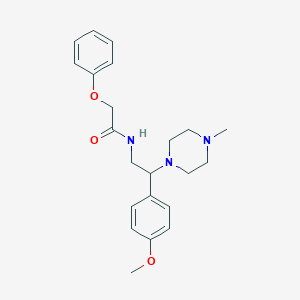
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPA is a derivative of piperazine and phenoxyacetamide and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Oncology Research: Anaplastic Lymphoma Kinase (ALK) Inhibition
This compound’s structure suggests potential as an ALK inhibitor , which is significant in oncology research, particularly for non-small cell lung cancer (NSCLC) . ALK is a therapeutic target for treating NSCLC, especially in cases where the EML4-ALK oncogenic fusion kinase plays a role in pathogenesis . The compound’s ability to inhibit ALK could be explored to develop new treatments for ALK-positive NSCLC patients.
Antibacterial Activity
The piperazine moiety within the compound is known for its presence in biologically active compounds with antibacterial properties. This suggests that the compound could be synthesized and tested for its efficacy against bacterial infections, potentially leading to the development of new antibacterial drugs .
Neurodegenerative Disease Treatment
Piperazine derivatives are often investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound could be part of research efforts to find new treatments for these diseases, given the structural importance of the piperazine ring in such pharmaceuticals .
Antipsychotic and Antidepressant Medication
Due to the presence of the piperazine ring, which is commonly found in antipsychotic and antidepressant medications, this compound could be valuable in psychiatric research. It could lead to the development of new medications for mental health disorders .
Anti-inflammatory and Antitumor Applications
Compounds with piperazine structures have been associated with anti-inflammatory and antitumor activities. Research into this compound could uncover new anti-inflammatory agents or contribute to cancer treatment options .
Pharmacokinetic Property Modulation
The incorporation of piperazine into drug substances is known to positively modulate their pharmacokinetic properties. This compound could be used in pharmaceutical research to enhance the bioavailability and efficacy of other drugs .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(18-8-10-19(27-2)11-9-18)16-23-22(26)17-28-20-6-4-3-5-7-20/h3-11,21H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKEYBGGJRCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

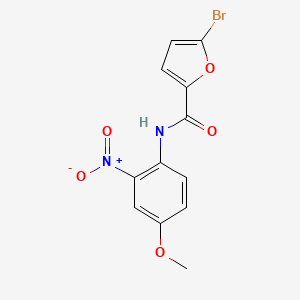
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
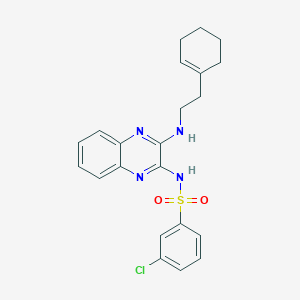
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
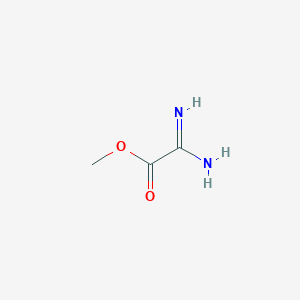
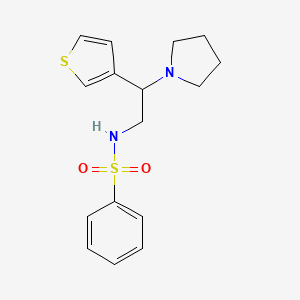
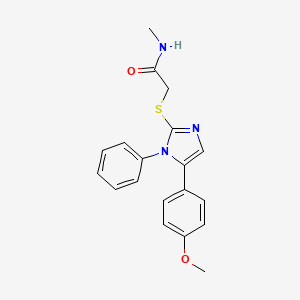

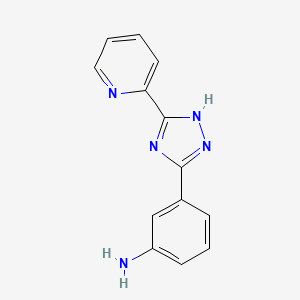
![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)
